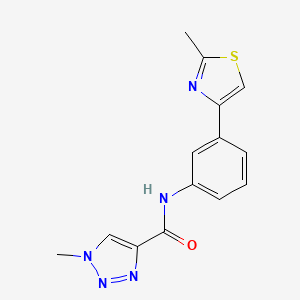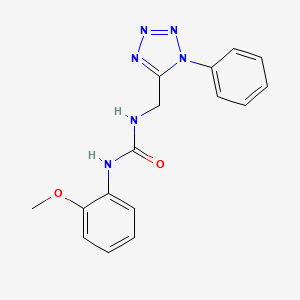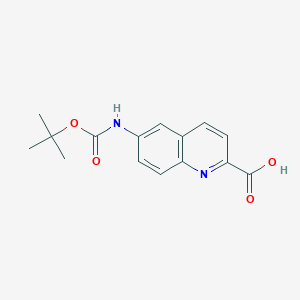
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrimidine ring, which is a common motif in many pharmaceuticals, fused with a pyrazole ring, another significant structure in drug design. The molecule also includes a propanamide moiety, which could potentially enhance its interaction with biological targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as Michael addition followed by reductive alkylation . This suggests that the compound of interest could potentially be synthesized through similar methods, involving the construction of the pyrimidine and pyrazole rings followed by the attachment of the propanamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, which reveals details about the arrangement of atoms in the solid state . This technique could be used to determine the precise molecular geometry of the compound, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of its functional groups. For example, the amide group could engage in hydrogen bonding or nucleophilic substitution reactions. The pyrimidine and pyrazole rings could undergo electrophilic substitution reactions due to the presence of nitrogen atoms, which can act as electron donors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple rings and nitrogen atoms suggests it could have a relatively high melting point and might exhibit good solubility in polar solvents. The compound's reactivity could be explored through reactions with palladium(II) chloride, as has been done with related ligands .
Relevant Case Studies
No specific case studies are mentioned in the provided papers. However, compounds with similar structures have been evaluated for their potential as antidepressants , and their interactions with metals have been studied, which could be relevant for understanding the catalytic or therapeutic potential of the compound .
The analysis above is based on the structural similarities and synthetic methods of related compounds found in the provided papers. The actual properties and reactivity of the compound would need to be confirmed through experimental studies.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on similar pyrazole and pyrimidine derivatives has shown that these compounds can be synthesized through various chemical methods and have been evaluated for their biological activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been studied, with evaluations of their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that similar compounds, including the one , could be synthesized using similar methods and may exhibit biological activities that warrant further investigation.
Anticancer and Anti-inflammatory Activities
Compounds within this chemical class have also been synthesized and assessed for their anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been explored for their potential as anticancer and anti-5-lipoxygenase agents, indicating that related structures may hold promise in therapeutic applications (Rahmouni et al., 2016). This opens up possibilities for the compound to be evaluated in similar contexts, potentially contributing to the development of new therapeutic agents.
Antimicrobial Activities
Further, the antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has shown moderate activity, illustrating the potential of pyrimidine derivatives in antimicrobial research (Farag et al., 2009). This highlights another potential area of application for the compound , suggesting its possible utility in combating microbial infections.
Propriétés
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-13(2)23-20(24-19(12)28)26-15(4)17(14(3)25-26)7-8-18(27)22-11-16-6-5-9-21-10-16/h5-6,9-10H,7-8,11H2,1-4H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVKNSGEFSUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCC3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)


![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
methanone](/img/structure/B2558862.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)

![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
